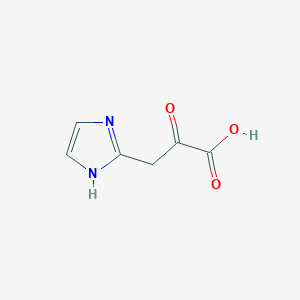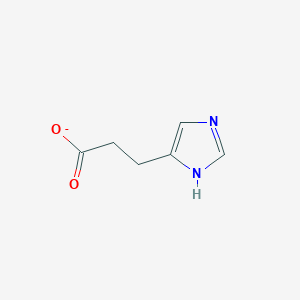
Dihydrourocanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrourocanate is an imidazolyl carboxylic acid anion that is the conjugate base of dihydrourocanic acid, obtained by deprotonation of the carboxy group. It derives from a propionate. It is a conjugate base of a dihydrourocanic acid.
Aplicaciones Científicas De Investigación
Biomedical Research Applications : Digital Image Correlation (DIC) is an optical method increasingly used in the study of the physical and mechanical behavior of biological tissues and biomaterials. This technique, applicable to hydrated substrates, has been used to investigate the mechanical behavior of arterial tissues and the evolution of loosening in cemented total hip replacements, highlighting its potential as a valuable tool for biomedical research (Zhang & Arola, 2004).
Plant Analysis and Environmental Research : The field of 'volatilomics' in plant analysis involves monitoring changes in the composition of volatile flux from plants, single specimens, and ecosystems. Developments in direct infusion mass spectrometry (DI-MS) have enabled real-time monitoring of these changes, offering unique insights into dynamic metabolic processes in plants. This approach is significant for environmental research and understanding plant biology (Majchrzak, Wojnowski, Rutkowska, & Wasik, 2020).
Energy and Environmental Sustainability : Research on the electrocatalytic generation of dihydrogen using specific catalysts shows that weak acids like acetic acid can be efficiently utilized. This discovery has implications for sustainable energy sources, potentially replacing current hydrogen production technologies that rely heavily on fossil fuels (Felton, Vannucci, Chen, Lockett, Okumura, Petro, Zakai, Evans, Glass, & Lichtenberger, 2007).
Waste Management and Renewable Energy : Studies on biohydrogen production using waste activated sludge treated with gamma irradiation highlight the potential of using disintegrated sludge as a low-cost substrate for biohydrogen production. This process aligns with efforts to develop renewable energy sources and manage waste sustainably (Yin & Wang, 2015).
Pharmacological Properties and Therapeutic Applications : Various dihydro compounds, such as dihydroartemisinin and dihydrochalcones, have shown promising pharmacological properties. Dihydroartemisinin, for instance, has been found to suppress estrogen deficiency-induced osteoporosis and osteoclast formation (Zhou, Liu, Yang, Wang, Yao, Cheng, Yuan, Lin, Zhao, Tickner, & Xu, 2016). Dihydrochalcones are noted for their antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory effects (Stompor, Broda, & Bajek-Bil, 2019).
Sociohydrology and Water Resource Management : Sociohydrology, as a science of coupled human-water systems, incorporates methodologies from social science disciplines to understand interactions between humans and water systems. This field addresses water metabolism, human-drought and flood interactions, and the role of human institutions in water management (Konar, Garcia, Sanderson, Yu, & Sivapalan, 2019).
Enzyme Catalysis and Biochemistry : The study of enzyme catalysis, particularly in relation to dihydrogen and dihydro compounds, is crucial for understanding biological processes and for applications in biotechnology and medicine. This research explores the biochemical and theoretical aspects of enzymatic catalysis and its impact on protein structure and motion (Benkovic & Hammes‐Schiffer, 2003).
Propiedades
Fórmula molecular |
C6H7N2O2- |
|---|---|
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)/p-1 |
Clave InChI |
ZCKYOWGFRHAZIQ-UHFFFAOYSA-M |
SMILES canónico |
C1=C(NC=N1)CCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



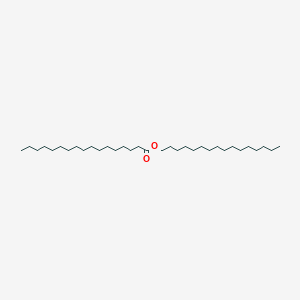
![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
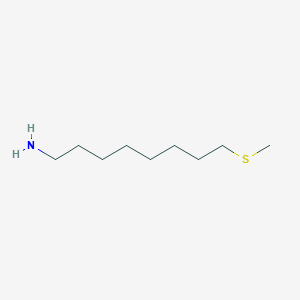
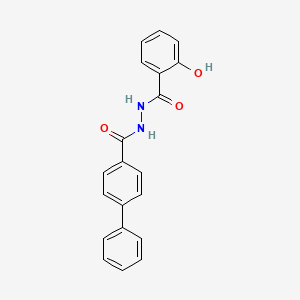
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
![N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid 2-[(6-guanidinohexyl)amino]-2-oxoethyl ester](/img/structure/B1258241.png)
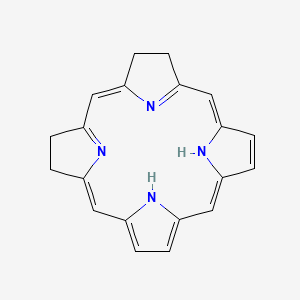
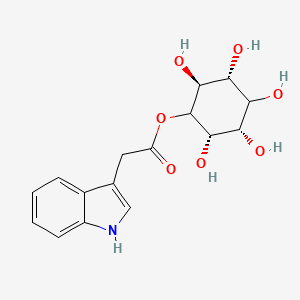
![3-Hydroxy-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258246.png)
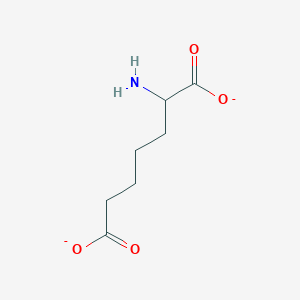
![(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B1258249.png)


